![molecular formula C13H12N2O2 B1437821 2-(3-Toluidino)isonicotinic acid CAS No. 1019387-47-3](/img/structure/B1437821.png)
2-(3-Toluidino)isonicotinic acid
Overview
Description
2-(3-Toluidino)isonicotinic acid is a chemical compound with the molecular formula C13H12N2O2 . It is a derivative of isonicotinic acid, which is a nicotinic acid derivative and one of the earliest antibiotics introduced for the treatment of tuberculosis .
Synthesis Analysis
The synthesis of 2-(3-Toluidino)isonicotinic acid and its analogs involves several steps. Deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of INH abolishes antitubercular activity . A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .Molecular Structure Analysis
The molecular structure of 2-(3-Toluidino)isonicotinic acid is characterized by a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position . The structure of this compound is similar to that of isonicotinic acid, which is an isomer of nicotinic acid .Scientific Research Applications
Luminescence and Coordination Chemistry
Isonicotinic acid (Iso) derivatives have demonstrated significant potential in the construction of multi-dimensional metal-organic coordination networks due to their versatile coordination abilities. These complexes have been explored for their fluorescence properties, offering promising applications in fluorescence probing which could aid in studies of microsecond diffusion and dynamics of membranes. Notably, a study on a new silver(I) coordination dimer [Ag2(Iso)2(NO3)2] showcased its excellent fluorescence property, indicating the potential for optical applications (Yuan & Liu, 2005).
Photocatalytic Degradation
The addition of isonicotinic acid to metal-organic frameworks (MOFs) has been shown to enhance their surface area, pore volume, and pore size, thereby increasing their catalytic activity. A study highlighted the efficient degradation of methylene blue using La-PTC-HIna/Ti3C2Tx MXene, a MOF modulated with isonicotinic acid, underlining the potential of these materials in environmental remediation (Zulys, Adawiah, & Nasruddin, 2022).
Vapor-Phase Oxidation
The partial oxidation of picolines to produce valuable intermediates like isonicotinic acid, an essential precursor for vitamins, food additives, and pharmaceuticals, showcases the chemical utility of these compounds. This area of research emphasizes the development of catalytic methods using clean and atom-efficient oxidants for greener chemistry applications (Shishido, 2011).
properties
IUPAC Name |
2-(3-methylanilino)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-2-4-11(7-9)15-12-8-10(13(16)17)5-6-14-12/h2-8H,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRQINHEJOFUDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Toluidino)isonicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.